

Elemental analysis data for Ethyl 2-(2-bromo-4-chlorophenyl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(2-bromo-4-chlorophenyl)acetate

CAS No.: 52864-55-8

Cat. No.: B3270511

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Executive Summary: The Orthogonal Scaffold

Ethyl 2-(2-bromo-4-chlorophenyl)acetate (CAS 52864-55-8) represents a critical class of "bifunctional" halogenated intermediates. Unlike simple phenylacetic esters, this compound offers orthogonal reactivity: the steric and electronic differentiation between the ortho-bromo and para-chloro substituents allows for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides the definitive elemental composition standards required for purity validation, compares the ester's physicochemical utility against its acidic precursor, and details the specific analytical signatures that distinguish it from common synthetic impurities.

Elemental Analysis Data: Theoretical vs. Experimental Tolerances

For researchers validating a new synthesis batch, the elemental composition is the primary gatekeeper of quality. The table below establishes the Theoretical Standard for $C_{10}H_{10}BrClO_2$

and demonstrates how common impurities shift these values, serving as a diagnostic tool for troubleshooting.

Table 1: Elemental Composition Standards (MW: 277.54 g/mol)^{[1][2][3]}

Element	Theoretical Mass %	Acceptance Range ($\pm 0.4\%$)	Diagnostic Shift (High)	Diagnostic Shift (Low)
Carbon (C)	43.27%	42.87 – 43.67%	Presence of residual Ethyl Acetate or non-halogenated precursors.	Presence of inorganic salts or heavy moisture.
Hydrogen (H)	3.63%	3.23 – 4.03%	Residual Ethanol or Water (significant spike).	High vacuum drying over-efficiency (rare) or decomposition.
Bromine (Br)	28.79%	28.39 – 29.19%	Contamination with dibromo-analogs.	Critical: Indicates hydrodebromination (loss of Br).
Chlorine (Cl)	12.77%	12.37 – 13.17%	Contamination with dichloro-analogs.	Hydrodechlorination (rare under standard conditions).
Oxygen (O)	11.53%	Not typically measured directly	Indicates hydrolysis to free acid (increases O content).	—

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Analyst Note: A common failure mode in this synthesis is the incomplete removal of the catalyst or the formation of the free acid (2-(2-bromo-4-chlorophenyl)acetic acid) due to moisture. If your %C is low (40.8%) and %Br is high (30.5%), suspect hydrolysis to the acid form (C₈H₆BrClO₂).

Comparative Performance Guide

Why use the Ethyl Ester (CAS 52864-55-8) instead of the Free Acid (CAS 52864-56-9) or Methyl Ester?

Table 2: Physicochemical & Synthetic Utility Comparison

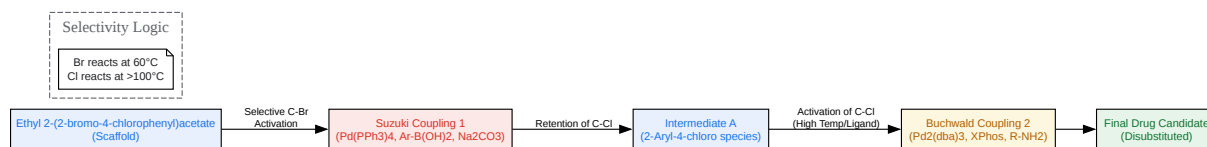
Feature	Ethyl Ester (Target)	Free Acid Alternative	Methyl Ester Alternative
Solubility	Excellent: Soluble in hexanes, toluene, DCM. Ideal for column chromatography.	Poor: Low solubility in non-polar solvents; requires polar/protic solvents (MeOH, DMF).	Good: Similar to ethyl, but higher risk of hydrolysis in aqueous workups.
Storage Stability	High: Resistant to oxidative degradation. Stable at 4°C for >12 months.	Moderate: Prone to decarboxylation under high thermal stress or basic conditions.	Moderate: More susceptible to enzymatic or spontaneous hydrolysis than ethyl.
Coupling Selectivity	Superior: Ester group is non-coordinating, preventing catalyst poisoning during Pd-catalyzed coupling.	Low: Free carboxylate can bind Pd species, reducing turnover frequency (TOF).	Good: Similar to ethyl, but methyl esters are more labile under basic coupling conditions (e.g., K ₂ CO ₃).
Purification	Distillable/Chromatographic: Can be purified via silica gel or vacuum distillation.	Crystallization Only: Hard to purify if oiling out occurs.	Crystallization: Often solid, but lower MP makes handling harder.

Mechanistic Insight: Orthogonal Reactivity

The strategic value of **Ethyl 2-(2-bromo-4-chlorophenyl)acetate** lies in the bond dissociation energy differences between C-Br and C-Cl.

- C-Br Bond: Weaker (~68 kcal/mol). Under standard Pd(0) catalysis, oxidative addition occurs here first.
- C-Cl Bond: Stronger (~81 kcal/mol). Remains intact during the first coupling, serving as a "latent" handle for a second diversification step.

Diagram 1: Sequential Functionalization Workflow



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Caption: The "Orthogonal Strategy" allows the synthesis of complex bi-aryl libraries by exploiting the reactivity gap between the 2-Br and 4-Cl positions.

Experimental Protocols

Protocol A: Synthesis via Acid Esterification

Use this protocol to convert the commercially available acid (CAS 52864-56-9) to the high-purity ester.

- Reagents:
 - 2-(2-bromo-4-chlorophenyl)acetic acid (10.0 g, 40 mmol).
 - Ethanol (Absolute, 100 mL).
 - Sulfuric Acid (conc. H₂SO₄, 1.0 mL) or Thionyl Chloride (SOCl₂, 1.2 eq) for acid chloride route.
- Procedure:
 - Dissolve the acid in Ethanol under N₂ atmosphere.
 - Add H₂SO₄ dropwise (catalytic).

- Reflux at 78°C for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2); R_f of ester ~0.6, Acid ~0.1.
- Workup: Concentrate EtOH. Dilute residue with EtOAc (100 mL). Wash with sat. NaHCO₃ (2 x 50 mL) to remove unreacted acid. Wash with Brine. Dry over Na₂SO₄.
- Yield: Expect 92-96% as a pale yellow oil.

Protocol B: Elemental Analysis Preparation

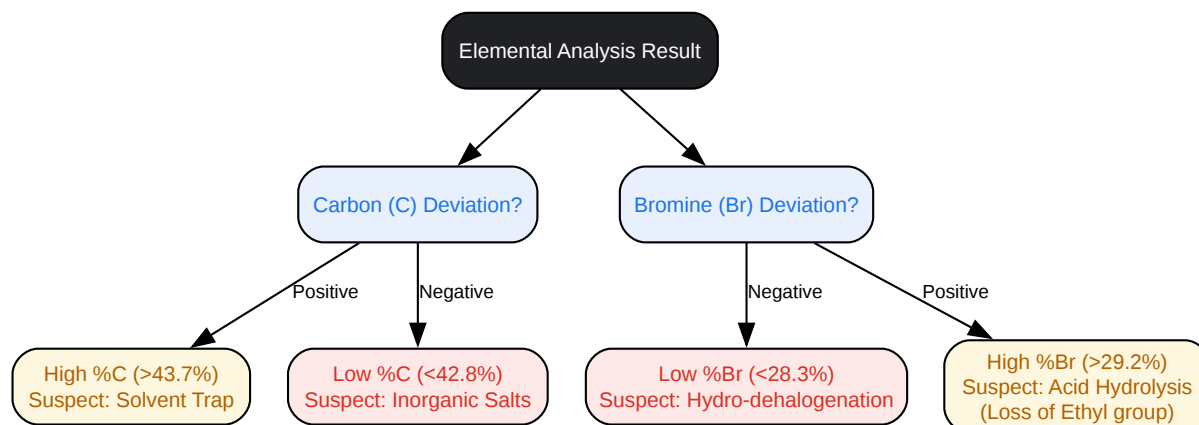
Crucial for ensuring data matches Table 1.

- Drying: The oil must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove trace Ethanol/EtOAc.
- Encapsulation: Use Tin (Sn) capsules for liquid samples to ensure flash combustion.
- Combustion:
 - CHN Mode: Furnace at 950°C.
 - Halogen Mode: Oxygen flask combustion (Schöniger flask) followed by potentiometric titration with AgNO₃ for precise Br/Cl determination. Note: Simultaneous determination requires specific ion chromatography columns.

Impurity Profiling & Troubleshooting

When elemental analysis deviates, use this logic flow to identify the root cause.

Diagram 2: Analytical Troubleshooting Logic



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Caption: Decision tree for interpreting elemental analysis deviations in halogenated esters.

References

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Sources

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